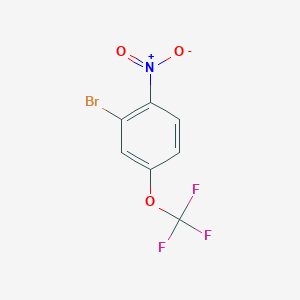

2-Bromo-4-(trifluoromethoxy)nitrobenzene

描述

2-Bromo-4-(trifluoromethoxy)nitrobenzene is an organic compound characterized by a bromine atom, a nitro group, and a trifluoromethoxy group attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Nitration Reaction: The compound can be synthesized through the nitration of 2-bromo-4-(trifluoromethoxy)aniline. This involves treating the aniline derivative with a nitrating agent such as nitric acid in the presence of sulfuric acid.

Bromination Reaction: Another method involves the bromination of 4-(trifluoromethoxy)nitrobenzene. This reaction typically uses bromine in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods: Industrial production of this compound involves large-scale nitration and bromination reactions under controlled conditions to ensure safety and yield optimization. The use of continuous flow reactors and automated systems can enhance production efficiency.

Types of Reactions:

Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to carboxylic acids.

Reduction: The nitro group can be reduced to an amine group using reducing agents like iron and hydrochloric acid.

Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Iron, hydrochloric acid, tin, hydrochloric acid.

Substitution: Sodium hydroxide, potassium iodide.

Major Products Formed:

Oxidation: Nitroso derivatives, carboxylic acids.

Reduction: Aniline derivatives.

Substitution: Bromo-substituted compounds.

科学研究应用

Medicinal Chemistry

2-Bromo-4-(trifluoromethoxy)nitrobenzene serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential antitubercular activity. For instance, compounds derived from this structure have been tested against Mycobacterium tuberculosis, demonstrating improved efficacy in both aerobic and anaerobic conditions .

Material Science

In material science, this compound is investigated for its role in developing optical materials and electronic devices. The trifluoromethoxy group contributes to enhanced thermal stability and solubility, making it suitable for applications in organic electronics and photonic devices.

Antitubercular Activity Study

A study synthesized derivatives related to this compound, which were evaluated for their activity against Mycobacterium tuberculosis. The results indicated that some derivatives exhibited significantly enhanced activity compared to the parent compound, with improvements in solubility and stability .

| Compound | Aerobic Activity (nM) | Anaerobic Activity (μM) |

|---|---|---|

| Parent Compound | 400 | 16 |

| Derivative A | 40 | 1.6 |

| Derivative B | 50 | 2.0 |

Synthesis of Optical Materials

Research has explored the use of this compound in synthesizing new optical materials. The incorporation of trifluoromethoxy groups has been shown to enhance the nonlinear optical properties of polymers derived from this compound, making them suitable for use in laser technology and telecommunications .

作用机制

The mechanism by which 2-bromo-4-(trifluoromethoxy)nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while the trifluoromethoxy group can enhance the compound's lipophilicity and stability.

相似化合物的比较

2-Bromo-4-(trifluoromethoxy)aniline

2-Bromo-4-(trifluoromethoxy)acetophenone

2-Bromo-4-(trifluoromethoxy)benzonitrile

Uniqueness: 2-Bromo-4-(trifluoromethoxy)nitrobenzene is unique due to its combination of bromine, nitro, and trifluoromethoxy groups, which confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

生物活性

2-Bromo-4-(trifluoromethoxy)nitrobenzene is an aromatic compound with the molecular formula and a molecular weight of approximately 301.02 g/mol. It features a bromine atom, a trifluoromethoxy group, and a nitro group attached to a benzene ring. This compound has garnered attention in various fields, especially in pharmacology and agrochemistry, due to its notable biological activities.

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes . Specifically, it has been identified as an inhibitor of the following enzymes:

- CYP1A2

- CYP2C19

- CYP2C9

These enzymes are crucial for drug metabolism, and their inhibition can significantly affect the pharmacokinetics of co-administered drugs. This makes this compound an important compound to consider in drug development and safety assessments.

The mechanism by which this compound exerts its biological effects is not fully elucidated due to limited specific research. However, its trifluoromethoxy group enhances its reactivity and ability to interact with biological systems, particularly through enzyme inhibition. The presence of the bromine atom and nitro group contributes to its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on target molecules.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their functional groups and potential biological activities:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Bromo-4-nitrophenol | Contains hydroxyl instead of trifluoromethoxy | Exhibits different solubility and reactivity patterns |

| 4-Bromo-3-(trifluoromethoxy)aniline | Amino group instead of nitro | Potentially different biological activity due to amino functionality |

| 2-Chloro-4-(trifluoromethoxy)nitrobenzene | Chlorine instead of bromine | May exhibit different reactivity due to chlorine's electronegativity |

This comparison highlights the unique combination of functional groups in this compound that influence its chemical behavior and biological interactions.

Cytochrome P450 Inhibition Studies

Research indicates that this compound's inhibition of cytochrome P450 enzymes can lead to altered drug metabolism. For instance, studies have shown that compounds with similar trifluoromethoxy groups often exhibit enhanced bioavailability and penetration through cell membranes, which can further influence their pharmacological profiles .

Drug Interaction Potential

Due to its inhibitory effects on cytochrome P450 enzymes, this compound poses a risk for drug-drug interactions. Understanding these interactions is crucial for ensuring safety in therapeutic applications. In particular, the inhibition of CYP1A2 can affect the metabolism of drugs processed by this enzyme, potentially leading to increased toxicity or reduced efficacy.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 2-position undergoes substitution under specific conditions. The nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups act as strong electron-withdrawing meta-directors, activating the ring for nucleophilic attack at the ortho and para positions relative to the bromine.

Key Observations :

-

Reactions require elevated temperatures due to the deactivating nitro group.

-

Suzuki-Miyaura cross-coupling proceeds efficiently with Pd(PPh₃)₄ as a catalyst .

Electrophilic Aromatic Substitution

Mechanistic Insight :

-

Nitration predominantly yields the para-nitro isomer due to steric hindrance from the trifluoromethoxy group .

Reduction Reactions

The nitro group is reduced to an amine under standard catalytic hydrogenation or chemical reduction conditions.

Notes :

Diazotization and Coupling

The amine derived from nitro reduction undergoes diazotization, forming diazonium salts for Sandmeyer or Heck-type reactions.

Limitations :

Radical Reactions

The C-Br bond participates in radical-mediated transformations, such as atom-transfer radical polymerization (ATRP) initiators.

| Radical Process | Initiator/Co-catalyst | Polymer Product | PDI | Source |

|---|---|---|---|---|

| ATRP | CuBr/PMDETA | Poly(methyl methacrylate) | 1.12 |

Stability and Side Reactions

属性

IUPAC Name |

2-bromo-1-nitro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO3/c8-5-3-4(15-7(9,10)11)1-2-6(5)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGJNTZXRXZBQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652087 | |

| Record name | 2-Bromo-1-nitro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003708-31-3 | |

| Record name | 2-Bromo-1-nitro-4-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003708-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-nitro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。